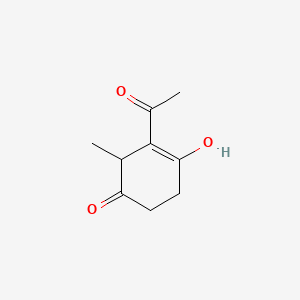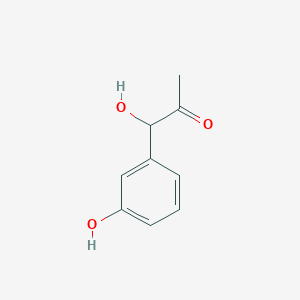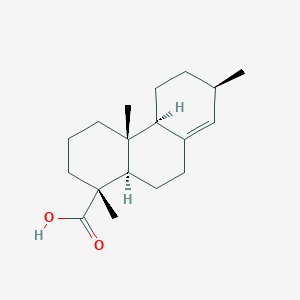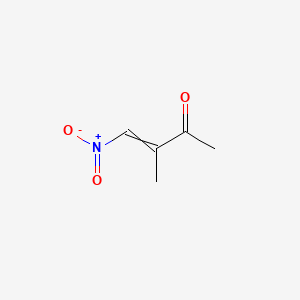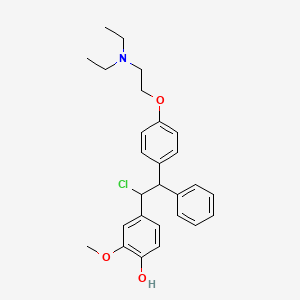
p-Nitrophenyl sophoroside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Nitrophenyl sophoroside is a glycoside derivative of p-nitrophenol and sophorose
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-nitrophenyl sophoroside typically involves the condensation of tetra-O-acetyl-D-glucopyranosyl bromide with p-nitrophenyl 4,6-O-benzylidene-β-D-glucopyranoside. This reaction is followed by appropriate deblocking reactions to yield an approximately equimolar mixture of this compound and p-nitrophenyl laminarabioside . The two glycosides are then separated and isolated in pure form by cellulose-column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. The synthesis methods used in laboratories can be scaled up with appropriate modifications to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
p-Nitrophenyl sophoroside can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and pressures.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, reduction reactions yield p-aminophenyl sophoroside, while substitution reactions can yield various derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
p-Nitrophenyl sophoroside has several applications in scientific research:
Chemistry: It is used as a model compound for studying glycoside reactions and mechanisms.
Biology: It serves as a substrate for enzyme assays, particularly for glycosidases.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of enzyme inhibitors.
Mécanisme D'action
The mechanism of action of p-nitrophenyl sophoroside involves its interaction with specific enzymes, such as glycosidases. The compound acts as a substrate, and the enzyme catalyzes the hydrolysis of the glycosidic bond, releasing p-nitrophenol and sophorose. This reaction is often used to study enzyme kinetics and inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
p-Nitrophenyl laminarabioside: Another glycoside derivative of p-nitrophenol, similar in structure but with different sugar moieties.
p-Nitrophenyl glucoside: A simpler glycoside with a single glucose unit.
Uniqueness
p-Nitrophenyl sophoroside is unique due to its specific sugar moiety, sophorose, which is relatively rare compared to other sugars like glucose. This uniqueness makes it valuable for studying specific carbohydrate-protein interactions and enzyme mechanisms .
Propriétés
Formule moléculaire |
C18H25NO13 |
|---|---|
Poids moléculaire |
463.4 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H25NO13/c20-5-9-11(22)13(24)15(26)17(30-9)32-16-14(25)12(23)10(6-21)31-18(16)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14+,15-,16-,17+,18-/m1/s1 |
Clé InChI |
ZGWCYKZKLZNQQX-GSPJEIBNSA-N |
SMILES isomérique |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


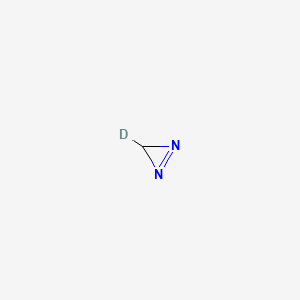
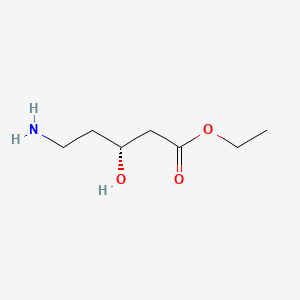
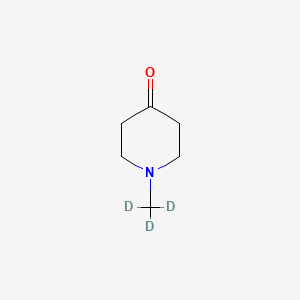
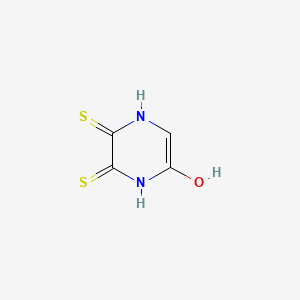

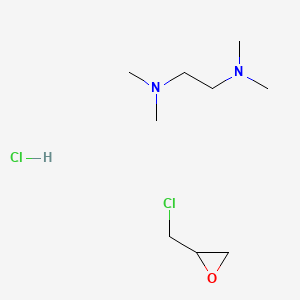
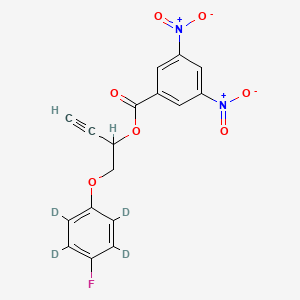
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,5-dioxopyrrol-1-yl)amino]ethyl]pentanamide](/img/structure/B13836227.png)
